molecular formula C11H17F3O4 B12558294 4-Ethoxy-1,1,1-trifluoro-4-oxobutan-2-yl pentanoate CAS No. 188966-84-9

4-Ethoxy-1,1,1-trifluoro-4-oxobutan-2-yl pentanoate

Katalognummer: B12558294
CAS-Nummer: 188966-84-9
Molekulargewicht: 270.24 g/mol
InChI-Schlüssel: URBHOPIFCVUSAY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Ethoxy-1,1,1-trifluoro-4-oxobutan-2-yl pentanoate is an organic compound with the molecular formula C11H17F3O4 It is known for its unique chemical structure, which includes an ethoxy group, a trifluoromethyl group, and a pentanoate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-1,1,1-trifluoro-4-oxobutan-2-yl pentanoate typically involves the reaction of ethyl trifluoroacetate with a suitable ketone under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, can significantly influence the yield and purity of the final compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize efficiency and minimize waste. The use of advanced purification techniques, such as distillation or chromatography, ensures the high purity of the compound for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

4-Ethoxy-1,1,1-trifluoro-4-oxobutan-2-yl pentanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like Grignard reagents for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives .

Wissenschaftliche Forschungsanwendungen

4-Ethoxy-1,1,1-trifluoro-4-oxobutan-2-yl pentanoate has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 4-Ethoxy-1,1,1-trifluoro-4-oxobutan-2-yl pentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Ethoxy-1,1,1-trifluoro-4-oxobutan-2-yl pentanoate is unique due to its combination of an ethoxy group, a trifluoromethyl group, and a pentanoate ester. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in scientific research and industry .

Eigenschaften

CAS-Nummer

188966-84-9

Molekularformel

C11H17F3O4

Molekulargewicht

270.24 g/mol

IUPAC-Name

(4-ethoxy-1,1,1-trifluoro-4-oxobutan-2-yl) pentanoate

InChI

InChI=1S/C11H17F3O4/c1-3-5-6-9(15)18-8(11(12,13)14)7-10(16)17-4-2/h8H,3-7H2,1-2H3

InChI-Schlüssel

URBHOPIFCVUSAY-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(=O)OC(CC(=O)OCC)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.